TAN-67

Beschreibung

Eigenschaften

Molekularformel |

C23H24N2O |

|---|---|

Molekulargewicht |

344.4 g/mol |

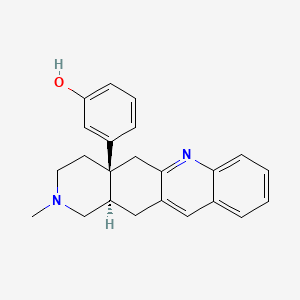

IUPAC-Name |

3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol |

InChI |

InChI=1S/C23H24N2O/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3/t19-,23+/m0/s1 |

InChI-Schlüssel |

LEPBHAAYNPPRRA-WMZHIEFXSA-N |

SMILES |

CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |

Isomerische SMILES |

CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O |

Kanonische SMILES |

CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |

Synonyme |

2-methyl-4aalpha-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aalpha-octahydro-quinolino(2,3-g)isoquinoline TAN 67 TAN-67 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TAN-67 in Neurons

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: TAN-67 is a non-peptidic, highly selective agonist for the delta-opioid receptor (DOR), demonstrating a complex pharmacological profile with significant therapeutic potential, particularly in the fields of analgesia and neuroprotection. This document provides a detailed examination of the molecular mechanisms underpinning the action of this compound in neurons. It elucidates its receptor binding characteristics, dissects its G protein-dependent and β-arrestin-biased signaling cascades, and details its downstream effects on ion channels and second messenger systems. Furthermore, this guide presents key quantitative pharmacological data, outlines the experimental methodologies used to characterize this compound, and provides visual representations of its core signaling pathways to facilitate a comprehensive understanding for research and development applications.

Receptor Binding and Selectivity Profile

This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3,-g]isoquinoline, is a potent and selective agonist for the δ-opioid receptor (DOR).[1][2][3] Its non-peptidic nature makes it an attractive candidate for drug development due to potentially favorable pharmacokinetic properties compared to endogenous peptide ligands.

The compound is a racemic mixture, and its biological activity is stereospecific. The two enantiomers, (-)-TAN-67 and (+)-TAN-67, possess distinct and opposing pharmacological effects:

-

(-)-TAN-67: This enantiomer is the active agonist at the δ₁-subtype of the opioid receptor and is responsible for the profound antinociceptive (analgesic) effects observed in preclinical models.[4][5]

-

(+)-TAN-67: In contrast, this enantiomer induces hyperalgesia and nociceptive behaviors, such as scratching and biting, when administered intrathecally.[4][5] These effects are not mediated by mu-opioid receptors but can be blocked by DOR antagonists, suggesting a complex interaction at the delta receptor site.[4]

Studies on cloned human opioid receptors have demonstrated that this compound has a high binding affinity for the DOR with a Ki value of 0.647 nM.[2] It exhibits high selectivity, with over 1000-fold greater affinity for the DOR compared to the mu-opioid receptor (MOR).[2]

Core Signaling Pathways

As a G protein-coupled receptor (GPCR) agonist, this compound initiates intracellular signaling cascades primarily through two interconnected pathways: G protein-dependent signaling and β-arrestin-mediated signaling. Evidence suggests that this compound may act as a biased agonist, preferentially activating one pathway over the other.

G Protein-Dependent Signaling

Upon binding to the DOR, this compound stabilizes a receptor conformation that promotes coupling to inhibitory heterotrimeric G proteins of the Gi/o family.[6] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits, both of which are active signaling molecules.[7][8]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][9] this compound is highly potent in this pathway, with an EC50 of 1.72 nM for the inhibition of forskolin-stimulated cAMP accumulation in cells expressing human DORs.[2]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels. A key target is the G protein-gated inwardly rectifying potassium (GIRK) channel.[10][11] Activation of GIRK channels by Gβγ leads to an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[11][12] This is a primary mechanism for the inhibitory effects of opioids. This compound has also been shown to exert cardioprotective effects through the activation of ATP-sensitive potassium (KATP) channels, a pathway also mediated by Gi/o proteins.[6]

Figure 1: this compound G Protein-Dependent Signaling Pathway.

β-Arrestin Biased Signaling

In addition to G protein coupling, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins, which sterically hinder further G protein coupling (desensitization) and target the receptor for internalization.[13] β-arrestins also act as signaling scaffolds, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[13][14]

This compound exhibits bias in its recruitment of β-arrestin isoforms. Using a "ClickArr" assay, studies have shown that this compound has a significant bias toward recruiting β-arrestin 2 over β-arrestin 1 at the DOR.[15] This biased agonism is a critical concept in modern pharmacology, as the separation of G protein-mediated therapeutic effects from β-arrestin-mediated side effects (or vice-versa) is a key goal of drug design.[14] The preferential recruitment of β-arrestin 2 may have distinct consequences for receptor trafficking and downstream signaling compared to unbiased agonists.

Figure 2: this compound β-Arrestin Biased Signaling Pathway.

Physiological Consequences in the Nervous System

The molecular actions of this compound translate into significant physiological effects at the systems level.

-

Neuroprotection: Post-ischemic administration of this compound is neuroprotective, reducing infarct volume and neuronal loss in mouse models of stroke.[1][16] This effect is dependent on DOR activation and may be mediated by the modulation of amyloid precursor protein (APP) expression and processing.[1] Specifically, this compound was found to attenuate the expression and activity of BACE-1, the β-secretase involved in amyloidogenic APP processing.[1][16]

-

Analgesia: The (-)-TAN-67 enantiomer produces potent antinociception, highlighting its potential as an analgesic.[4] This effect is mediated by the activation of central δ₁-opioid receptors.[17]

-

Dopamine (B1211576) Modulation: In the nucleus accumbens, this compound can enhance dopamine efflux.[18] Interestingly, this action appears to be independent of DOR activation and instead involves a cascade of free radical generation, glutamate (B1630785) release, and subsequent NMDA receptor activation.[18] This suggests a potential off-target or indirect mechanism that contributes to its overall neurochemical profile.

Quantitative Pharmacological Data

The following table summarizes key in vitro pharmacological parameters for this compound at cloned human opioid receptors.

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | δ-Opioid Receptor (DOR) | 0.647 nM | Human | [2] |

| Binding Affinity (Ki) | μ-Opioid Receptor (MOR) | > 650 nM | Human | [2] |

| Selectivity | DOR vs. MOR | > 1000-fold | Human | [2] |

| Functional Potency (EC₅₀) | DOR (cAMP Inhibition) | 1.72 nM | Human | [2] |

| Functional Potency (EC₅₀) | MOR (cAMP Inhibition) | 1520 nM | Human | [2] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action has relied on a variety of established and novel experimental protocols.

Radioligand Binding Inhibition Assay

-

Objective: To determine the binding affinity (Ki) of this compound for specific opioid receptor subtypes.

-

Methodology:

-

Membranes are prepared from cells engineered to express a high density of a specific opioid receptor subtype (e.g., human DOR or MOR).

-

A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]Naltrindole for DOR) is added to the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

After incubation and reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

-

cAMP Accumulation Assay

-

Objective: To measure the functional potency (EC₅₀) of this compound as an agonist or antagonist at Gi/o-coupled receptors.

-

Methodology:

-

Intact cells expressing the DOR are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Adenylyl cyclase is then stimulated with a known activator, such as forskolin, to induce a measurable accumulation of cAMP.

-

Cells are simultaneously treated with increasing concentrations of this compound.

-

As a Gi/o agonist, this compound inhibits adenylyl cyclase, leading to a dose-dependent reduction in the forskolin-stimulated cAMP levels.

-

The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

The concentration of this compound that produces 50% of its maximal inhibitory effect is determined as the EC₅₀ value.[2]

-

β-Arrestin Recruitment Assay (e.g., ClickArr)

-

Objective: To quantify the recruitment of specific β-arrestin isoforms to the activated DOR in real-time.

-

Methodology:

-

This assay utilizes bioluminescence resonance energy transfer (BRET) or a similar proximity-based technology.

-

Cells are co-transfected with constructs for the DOR fused to an energy donor (e.g., a luciferase) and either β-arrestin 1 or β-arrestin 2 fused to an energy acceptor (e.g., a fluorescent protein).

-

Upon agonist (this compound) binding and subsequent receptor phosphorylation, β-arrestin is recruited to the receptor's intracellular domain.

-

This brings the donor and acceptor molecules into close proximity, allowing for energy transfer, which is detected as a measurable signal (e.g., light emission at the acceptor's wavelength).

-

The signal is monitored over time for various concentrations of this compound to determine the potency (EC₅₀) and kinetics of recruitment for each β-arrestin isoform, allowing for the quantification of bias.[15]

-

Figure 3: Experimental Workflow for a Preclinical Neuroprotection Study.

Conclusion

This compound is a selective, non-peptidic delta-opioid receptor agonist with a multifaceted mechanism of action in neurons. Its primary effects are mediated through the canonical Gi/o protein signaling pathway, leading to the inhibition of adenylyl cyclase and activation of GIRK channels, which collectively reduce neuronal excitability. Concurrently, it engages β-arrestin signaling pathways with a notable bias towards β-arrestin 2, a feature that may be critical in defining its long-term efficacy and side-effect profile. These molecular actions culminate in significant physiological outcomes, including potent analgesia and robust neuroprotection. The distinct pharmacological profiles of its enantiomers underscore the stereochemical precision of its interaction with the delta-opioid receptor. A thorough understanding of these complex signaling networks is paramount for the continued development of this compound and other biased DOR agonists as next-generation therapeutics for pain and neurological disorders.

References

- 1. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Information Transmission in G Protein-Coupled Receptors [mdpi.com]

- 9. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Constitutive and Synaptic Activation of GIRK Channels Differentiates Mature and Newborn Dentate Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The short third intracellular loop and cytoplasmic tail of bitter taste receptors provide functionally relevant GRK phosphorylation sites in TAS2R14 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of a highly selective nonpeptide delta opioid receptor agonist, this compound, on morphine-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of TAN-67: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67 is a non-peptidic, selective delta-opioid receptor (DOR) agonist that has garnered significant interest within the scientific community.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a particular focus on its stereoisomers, (-)-TAN-67 and (+)-TAN-67. The document details its binding affinity, functional potency, and selectivity for the delta-opioid receptor. Furthermore, it outlines the key in vivo and in vitro effects of this compound, including its antinociceptive, neuroprotective, and cardioprotective properties. Detailed experimental protocols for the characterization of this compound and diagrams of its signaling pathways are provided to facilitate further research and development.

Introduction

This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, is a potent and highly selective agonist for the δ-opioid receptor.[2][3] Unlike many opioid compounds, this compound is non-peptidic in structure, which may offer advantages in terms of bioavailability and metabolic stability.[2] The racemic mixture, (±)-TAN-67, exhibits potent in vitro activity but weak antinociceptive effects in vivo.[4][5] This led to the investigation of its individual enantiomers, revealing distinct pharmacological profiles. The (-)-enantiomer of this compound is a potent agonist at the δ1-opioid receptor subtype and is responsible for the compound's antinociceptive effects.[4][6] In contrast, the (+)-enantiomer can induce hyperalgesia and nociceptive behaviors.[4][7] This guide will primarily focus on the pharmacologically active (-)-TAN-67, while also addressing the unique properties of the (+)-enantiomer.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, functional potency, and selectivity of this compound for opioid receptors.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |

| This compound | Human δ-opioid | 0.647 | [³H]Naltrindole | Cloned human δ-opioid receptor | [2][8] |

| This compound | Human μ-opioid | >1000 | [³H]D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂ | Cloned human μ-opioid receptor | [2] |

| (-)-TAN-67 | Mouse δ-opioid | 3.65 (IC₅₀) | N/A | Mouse vas deferens | [6] |

Table 2: Functional Potency of this compound

| Ligand | Assay | EC₅₀ (nM) | Efficacy | Cell Line | Reference |

| This compound | Inhibition of forskolin-stimulated cAMP accumulation | 1.72 | High Potency Agonist | Chinese Hamster Ovary (CHO) cells expressing human δ-opioid receptors | [2][8] |

| This compound | Inhibition of forskolin-stimulated cAMP accumulation | 1520 | Low Potency Agonist | B82 mouse fibroblast cells expressing human μ-opioid receptors | [2][8] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of (-)-TAN-67 to the δ-opioid receptor, specifically the δ1 subtype, initiates a cascade of intracellular signaling events.[4][6]

G-Protein Coupling and Downstream Effectors

Activation of the δ-opioid receptor by this compound leads to the coupling of inhibitory G-proteins (Gαi/o).[8] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Furthermore, the Gβγ subunits can modulate the activity of other downstream effectors, including ion channels.

Cardioprotective Signaling

The cardioprotective effects of this compound are mediated through the activation of Gαi/o proteins and the subsequent opening of ATP-sensitive potassium (KATP) channels.[9] This leads to myocardial protection against ischemic injury.

Modulation of Dopamine (B1211576) Efflux

Interestingly, both enantiomers of this compound have been shown to increase dopamine efflux in the nucleus accumbens.[7] This effect appears to be independent of delta-opioid receptor activation and is proposed to involve the generation of free radicals, leading to glutamate (B1630785) release and subsequent activation of NMDA receptors on dopaminergic terminals.[7]

In Vivo and In Vitro Effects

Analgesia and Nociception

Intrathecal administration of (-)-TAN-67 produces profound antinociceptive effects, primarily through its action on δ1-opioid receptors.[4] In contrast, (+)-TAN-67 administered intrathecally elicits dose-dependent nociceptive behaviors such as scratching and biting.[4]

Neuroprotection

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion injury. Post-ischemic administration of this compound has been shown to decrease infarct volume, reduce neuronal loss, and improve neurobehavioral outcomes in mice.[10] This neuroprotection is dependent on the delta-opioid receptor, as it can be abolished by the DOR antagonist naltrindole.[10] The mechanism may involve the modulation of amyloid precursor protein (APP) expression and processing.[10]

Cardioprotection

As mentioned, this compound exhibits cardioprotective effects by reducing infarct size in models of myocardial ischemia.[9] This action is mediated by the activation of δ1-opioid receptors, Gi/o proteins, and KATP channels.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological characterization of this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.

-

Materials:

-

Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells).

-

[³H]Naltrindole (radioligand).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In assay tubes, combine cell membranes, a fixed concentration of [³H]Naltrindole, and varying concentrations of unlabeled this compound or buffer (for total binding).

-

To determine non-specific binding, add a high concentration of an unlabeled delta-opioid ligand (e.g., naltrindole) to a separate set of tubes.

-

Incubate the tubes to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Tail-flick test [protocols.io]

- 3. jove.com [jove.com]

- 4. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tail flick test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Binding Affinity and Efficacy of TAN-67

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, efficacy, and associated signaling pathways of TAN-67, a potent and selective non-peptidic delta-opioid receptor agonist. The information is compiled from peer-reviewed scientific literature to support research and drug development efforts.

Core Concepts: Binding Affinity and Efficacy

This compound is a highly selective agonist for the delta-opioid receptor (δ-opioid receptor), demonstrating a strong preference for this receptor over other opioid receptor subtypes. Its active enantiomer, (-)-TAN-67, is responsible for its profound antinociceptive effects. This guide delves into the quantitative measures of its interaction with opioid receptors and its functional consequences.

Quantitative Data Summary

The binding affinity and functional efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity for Opioid Receptors

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/System | Reference |

| Human δ-Opioid | This compound | 0.647 | Cloned human delta-opioid receptors | [1] |

| Human μ-Opioid | This compound | >647 (>1000-fold selectivity for δ over μ) | Cloned human mu-opioid receptors | [1] |

| Kappa-Opioid | This compound | Data not available in the reviewed literature | - |

Table 2: this compound Functional Efficacy

| Assay | Parameter | Value | Species/System | Reference |

| Forskolin-Stimulated cAMP Accumulation Inhibition | EC₅₀ | 1.72 nM | CHO cells expressing human δ-opioid receptors | [1] |

| Forskolin-Stimulated cAMP Accumulation Inhibition | EC₅₀ | 1520 nM | B82 mouse fibroblasts expressing human μ-opioid receptors | [1] |

| Mouse Vas Deferens Bioassay | IC₅₀ | 3.65 nM | Mouse vas deferens | [2] |

| Agonist Activity in Mouse Vas Deferens Bioassay | Efficacy | Full Agonist | Mouse vas deferens | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a ligand for a receptor.

Objective: To determine the binding affinity of this compound for opioid receptors.

Protocol:

-

Membrane Preparation:

-

Cells (e.g., CHO cells) stably expressing the opioid receptor of interest (human delta, mu, or kappa) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

-

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand specific for the receptor is used. For the delta-opioid receptor, [³H]Naltrindole is a suitable radioligand.[1]

-

A series of concentrations of the unlabeled competitor ligand (this compound) are prepared.

-

The cell membranes, radioligand, and competitor ligand are incubated together in the binding buffer to allow for competitive binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the competitor ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Kᵢ) of this compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

References

In Vitro Biological Profile of TAN-67: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-67 is a non-peptidic, selective agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile has garnered interest in its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro biological effects of this compound, focusing on its receptor binding affinity, functional activity, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of (-)-TAN-67, the biologically active enantiomer.

Table 1: Opioid Receptor Binding Affinity of (-)-TAN-67

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Type |

| Human Delta (δ) | [³H]Naltrindole | 0.647 | Human | Radioligand Binding Inhibition |

| Human Mu (μ) | [³H]DAMGO | >1000 | Human | Radioligand Binding Inhibition |

| Kappa (κ) | - | Low Affinity | - | - |

Table 2: Functional Activity of (-)-TAN-67

| Assay | Receptor | Cell Line | EC₅₀ (nM) | Efficacy |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | Human Delta (δ) | CHO | 1.72 | Full Agonist |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | Human Mu (μ) | B82 Mouse Fibroblast | 1520 | Low Potency Agonist |

| β-Arrestin 2 Recruitment | - | - | - | Eₘₐₓ = 30% |

Signaling Pathways

This compound exerts its biological effects through the activation of specific intracellular signaling cascades upon binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR).

G-Protein Coupling and Downstream Effectors

As a δ-opioid receptor agonist, this compound primarily couples to inhibitory G-proteins (Gαi/o). This interaction initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, in the context of cardioprotection, the signaling of this compound has been shown to involve the activation of Gαi/o proteins and subsequently, ATP-sensitive potassium (KATP) channels.[2]

Caption: G-protein dependent signaling cascade of (-)-TAN-67.

β-Arrestin Recruitment

This compound exhibits biased agonism, demonstrating a lower efficacy for β-arrestin 2 recruitment compared to its potent G-protein activation. This property is significant as β-arrestin recruitment is often associated with receptor desensitization, internalization, and the activation of distinct signaling pathways, such as the MAP kinase pathway. The relatively low level of β-arrestin recruitment by this compound may contribute to a reduced propensity for tolerance and other adverse effects observed with conventional opioids.

Caption: β-Arrestin recruitment pathway initiated by (-)-TAN-67.

Inhibition of TNF-α Release and Neuroprotection

In vitro studies have demonstrated that this compound can protect neuronal cells from oxygen-glucose deprivation/reoxygenation-induced injury. This neuroprotective effect is attributed to its ability to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). The reduction in TNF-α subsequently suppresses downstream necroptosis and apoptosis signaling pathways.

Caption: Neuroprotective mechanism of (-)-TAN-67 via TNF-α inhibition.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Caption: Workflow for the radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably transfected with the human δ-opioid receptor) are prepared by homogenization and centrifugation.

-

Assay Setup: In assay tubes, a fixed concentration of a suitable radioligand (e.g., [³H]Naltrindole for δ-receptors) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.

Methodology:

-

Cell Culture: Cells expressing the δ-opioid receptor (e.g., CHO cells) are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to induce the production of cAMP.

-

Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP is measured using a variety of methods, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

-

Data Analysis: A dose-response curve is generated, and the EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, is calculated.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor.

Caption: Workflow for the PathHunter® β-arrestin recruitment assay.

Methodology:

-

Cell Line: A stable cell line is used that co-expresses the δ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Ligand Stimulation: The cells are treated with various concentrations of this compound.

-

Enzyme Complementation: Agonist binding to the receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active β-galactosidase enzyme.

-

Detection: A substrate that produces a chemiluminescent signal upon cleavage by β-galactosidase is added to the cells.

-

Signal Quantification: The luminescence is measured using a plate reader.

-

Data Analysis: The maximal effect (Eₘₐₓ) of this compound on β-arrestin recruitment is determined from the dose-response curve.

Conclusion

The in vitro data for this compound clearly demonstrate its high potency and selectivity as a δ-opioid receptor agonist. Its biased signaling profile, characterized by potent G-protein activation and weak β-arrestin recruitment, suggests a favorable therapeutic window with a potentially reduced side-effect profile compared to traditional opioids. The neuroprotective effects observed in vitro further highlight its therapeutic potential. This technical guide provides a foundational understanding of the in vitro pharmacology of this compound, offering valuable data and methodologies for researchers in the field. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic utility of this promising compound.

References

The Genesis and Evolution of TAN-67: A Selective Delta-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-67, a non-peptidic, highly selective delta-opioid receptor (δ-opioid receptor) agonist, represents a significant milestone in the quest for potent and specific modulators of the opioid system. Its development was driven by the therapeutic potential of activating δ-opioid receptors, which are implicated in a range of physiological processes including analgesia, neuroprotection, and cardioprotection, with a potentially lower side-effect profile compared to mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological characterization of this compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Discovery and Rational Design

The journey of this compound began with a strategic approach to drug design, rooted in the "message-address" concept. This concept posits that a ligand can be divided into a "message" component that elicits the biological response and an "address" component that confers receptor selectivity. Researchers designed this compound based on the structure of the known δ-opioid receptor antagonist, naltrindole (B39905) (NTI).[1] The core idea was to modify the antagonist scaffold to imbue it with agonistic properties while retaining its high affinity and selectivity for the δ-opioid receptor.[1] This innovative approach led to the synthesis of a novel class of heterocycle-fused octahydroisoquinoline derivatives, from which this compound emerged as a lead compound.[2]

The initial synthesis produced a racemic mixture, denoted as (±)-TAN-67.[3] Subsequent investigations revealed that the pharmacological activity resided primarily in one of its stereoisomers. This led to the crucial step of optical resolution, separating the racemic mixture into its individual enantiomers: (-)-TAN-67 and (+)-TAN-67.[4] This separation was a critical turning point, as it unveiled the distinct and divergent pharmacological profiles of the two isomers.

Quantitative Pharmacological Profile

The pharmacological effects of this compound and its enantiomers have been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of their binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki) of this compound and its Enantiomers

| Compound | Receptor | Species | Tissue/Cell Line | Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |

| (±)-TAN-67 | δ-opioid | Guinea Pig | Cerebrum | 1.12 | 2070 | 1600 |

| (-)-TAN-67 | Human δ-opioid | - | Cloned Receptor | 0.647 | >1000 | - |

Table 2: Functional Potencies (IC50/EC50) of this compound and its Enantiomers

| Compound | Assay | Species/Cell Line | Potency (nM) | Effect |

| (±)-TAN-67 | Mouse Vas Deferens | Mouse | IC50 = 6.61 | Agonist |

| (-)-TAN-67 | Mouse Vas Deferens | Mouse | IC50 = 3.65 | Full Agonist |

| (-)-TAN-67 | cAMP Accumulation | Human δ-opioid (CHO cells) | EC50 = 1.72 | Agonist (inhibition of forskolin-stimulated cAMP) |

| (-)-TAN-67 | cAMP Accumulation | Human μ-opioid (B82 cells) | EC50 = 1520 | Low Potency Agonist |

| (+)-TAN-67 | Mouse Vas Deferens | Mouse | - | Almost no agonist activity |

Experimental Protocols

The characterization of this compound relied on a suite of well-established experimental techniques. Below are detailed methodologies for the key assays cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of this compound for δ-opioid receptors.

Materials:

-

Radioligand: [³H]Naltrindole (a selective δ-opioid receptor antagonist).

-

Receptor Source: Membranes prepared from guinea pig cerebrum or cell lines expressing cloned human δ-opioid receptors.

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Competitor: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled δ-opioid ligand (e.g., unlabeled naltrindole).

-

Filtration apparatus: Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.

-

Assay Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with the receptor membranes in the presence of varying concentrations of this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger often regulated by G-protein coupled receptors (GPCRs) like the δ-opioid receptor.

Objective: To determine the functional potency (EC50) of this compound as a δ-opioid receptor agonist.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor.

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or bioluminescent methods).[5][6][7][8]

-

Cell culture reagents.

Procedure:

-

Cell Culture: Culture the CHO cells expressing the δ-opioid receptor to an appropriate density.

-

Pre-treatment: Pre-incubate the cells with this compound at various concentrations for a defined period.

-

Stimulation: Add forskolin to the cells to stimulate the production of cAMP.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a chosen detection method according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from this dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow for this compound's development.

Caption: Signaling pathway of (-)-TAN-67 leading to cardioprotection.

The activation of the δ1-opioid receptor by (-)-TAN-67 leads to the activation of inhibitory G-proteins (Gi/o).[9] This has two major downstream effects: the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cAMP, and the activation of ATP-sensitive potassium (KATP) channels, a key step in mediating its cardioprotective effects.[9]

Caption: Experimental workflow for the development of this compound.

The development of this compound followed a logical progression from rational design and initial synthesis to detailed in vitro and in vivo characterization. A key decision point was the optical resolution of the racemic mixture, which was prompted by the in vitro pharmacological data and led to the identification of (-)-TAN-67 as the active enantiomer.

Caption: Logical relationship in the structure-activity relationship studies of this compound.

The development of this compound was a classic example of structure-activity relationship (SAR) studies. Starting with the antagonist NTI, medicinal chemists systematically introduced structural modifications to transition the molecule from an antagonist to a potent and selective agonist. This iterative process of synthesis and biological testing was crucial in identifying the optimal chemical features required for high-affinity binding and robust activation of the δ-opioid receptor.

Conclusion

The discovery and development of this compound exemplify a successful application of rational drug design principles. Through a systematic approach that combined chemical synthesis, in vitro pharmacology, and in vivo studies, researchers were able to create a highly selective and potent δ-opioid receptor agonist. The elucidation of the distinct pharmacological profiles of its enantiomers further underscores the importance of stereochemistry in drug action. This compound continues to be a valuable research tool for exploring the physiological roles of the δ-opioid receptor and serves as a promising scaffold for the development of novel therapeutics with potential applications in pain management, neuroprotection, and cardiovascular diseases. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to build upon in their own investigations into the fascinating world of opioid pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. cAMP-Glo™ Assay [worldwide.promega.com]

- 9. benchchem.com [benchchem.com]

Intracellular Signaling Pathways of TAN-67: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-67, a non-peptidic small molecule, is a potent and selective agonist for the delta-opioid receptor (DOR), with a particular preference for the δ₁ subtype. Its unique pharmacological profile, including G protein-biased agonism, has generated significant interest in its therapeutic potential for various conditions, including pain management and neuroprotection. This technical guide provides an in-depth overview of the intracellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Mechanism

Upon binding to the delta-opioid receptor, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular events primarily through the activation of inhibitory G proteins (Gαi/o). This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering cellular function.

Furthermore, the activated Gαi/o subunits, as well as the βγ subunits, can directly interact with and modulate the activity of various ion channels. A key downstream effector for this compound's cardioprotective effects is the activation of ATP-sensitive potassium (KATP) channels.[2]

Biased Agonism of this compound

This compound exhibits biased agonism, preferentially activating G protein-mediated signaling pathways over the recruitment of β-arrestin proteins.[3] Specifically, studies have shown that this compound has a significant efficacy bias for the recruitment of β-arrestin 2 over β-arrestin 1.[3] This property is of considerable interest in drug development, as it may be possible to design ligands that selectively engage therapeutic pathways while avoiding those associated with adverse effects, such as receptor desensitization and internalization, which are often mediated by β-arrestin.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound's interaction with opioid receptors and its functional effects on intracellular signaling.

| Receptor Subtype | Ligand | Kᵢ (nM) | Cell Line | Reference |

| Human Delta-Opioid | This compound | 0.647 | CHO | [4] |

| Human Mu-Opioid | This compound | >1000 | CHO | [4] |

Table 1: Binding Affinity of this compound for Opioid Receptors.

| Assay | Receptor | EC₅₀ (nM) | Cell Line | Reference |

| cAMP Inhibition | Human Delta-Opioid | 1.72 | CHO | [4] |

| cAMP Inhibition | Human Mu-Opioid | 1520 | B82 Mouse Fibroblast | [4] |

Table 2: Functional Potency of this compound.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key intracellular signaling pathways modulated by this compound.

Downstream Signaling: MAPK/ERK and PI3K/Akt Pathways

Activation of GPCRs, including the delta-opioid receptor, can lead to the modulation of other critical intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. While the direct effects of this compound on these pathways are still under investigation, studies on delta-opioid receptor activation suggest a potential for crosstalk.

-

MAPK/ERK Pathway: DOR activation can lead to the phosphorylation and activation of ERK1/2, which plays a crucial role in cell proliferation, differentiation, and survival. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. Given this compound's biased agonism, its effect on ERK activation may be distinct from that of other DOR agonists.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and metabolism. Some evidence suggests that GPCRs can transactivate receptor tyrosine kinases, leading to the activation of the PI3K/Akt pathway. The extent to which this compound engages this pathway remains an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intracellular signaling of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing the human delta-opioid receptor.

-

[³H]Naltrindole (radioligand).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Protocol:

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a fixed concentration of [³H]Naltrindole to each well.

-

Add cell membranes (50-100 µg of protein) to each well.

-

For non-specific binding control wells, add a high concentration of unlabeled naltrindole.

-

Incubate at 25°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional potency (EC₅₀) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

CHO or HEK293 cells stably expressing the human delta-opioid receptor.

-

This compound.

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with IBMX (e.g., 100 µM) for 30 minutes at 37°C.

-

Add increasing concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated delta-opioid receptor, providing a measure of biased agonism. The "ClickArr" assay is a novel method for simultaneously measuring the recruitment of β-arrestin 1 and 2.[3]

Materials:

-

HEK293 cells.

-

Plasmids encoding DOR fused to a luciferase fragment, β-arrestin 1 fused to a complementary luciferase fragment, and β-arrestin 2 fused to a different complementary luciferase fragment.

-

This compound.

-

Luciferase substrate.

-

Luminometer.

Protocol (based on the ClickArr assay principle):

-

Co-transfect HEK293 cells with the three plasmid constructs.

-

Seed the transfected cells in a 96-well plate.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for 90 minutes at 37°C.

-

Add the luciferase substrate.

-

Measure the luminescence signal for each of the reconstituted luciferases, corresponding to β-arrestin 1 and β-arrestin 2 recruitment, using a luminometer.

-

Generate dose-response curves for the recruitment of each β-arrestin isoform and compare the efficacy and potency of this compound.

Western Blotting for ERK1/2 and Akt Phosphorylation

This technique is used to assess the activation of the MAPK/ERK and PI3K/Akt pathways.

Materials:

-

CHO or HEK293 cells expressing the delta-opioid receptor.

-

This compound.

-

Serum-free medium.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours.

-

Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2 or total Akt as a loading control.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

Experimental Workflows

Conclusion

This compound represents a fascinating pharmacological tool and a potential therapeutic lead due to its selective activation of the delta-opioid receptor and its biased signaling properties. A thorough understanding of its intracellular signaling pathways is crucial for elucidating its mechanism of action and for the rational design of future drugs targeting the delta-opioid system. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate molecular pharmacology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that TMEM67 causes polycystic kidney disease through activation of JNK/ERK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TAN-67 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TAN-67, a selective non-peptide delta-opioid receptor (DOR) agonist, in in vivo mouse studies. This compound is a valuable tool for investigating the role of the delta-opioid system in various physiological and pathological processes, including pain, addiction, and neuroprotection.

Mechanism of Action

This compound is a potent and highly selective agonist for the delta-1 (δ1) opioid receptor subtype.[1][2][3] Its mechanism of action primarily involves the activation of Gi/o protein-coupled receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels.[4][5] In specific contexts, such as cardioprotection, the signaling pathway has been shown to involve the activation of ATP-sensitive potassium (KATP) channels.[6]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the delta-1 opioid receptor.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo mouse studies involving this compound.

Table 1: Antinociceptive Effects of this compound

| Mouse Strain | Assay | Administration Route | Dose Range | Observed Effect | Reference |

| ICR | Tail-flick test | Intrathecal (i.t.) | 17.9 - 89.4 nmol | Dose-dependent inhibition of tail-flick response.[2] | [2] |

| Diabetic mice | Acetic acid abdominal constriction | Subcutaneous (s.c.) | 3 - 100 mg/kg | Dose-dependent inhibition of constrictions; ED50 of 6.0 mg/kg.[3] | [3] |

| Non-diabetic mice | Acetic acid abdominal constriction | Subcutaneous (s.c.) | 3 - 100 mg/kg | Dose-dependent inhibition of constrictions; ED50 of 31.4 mg/kg.[3] | [3] |

| Diabetic mice | Tail-flick test | Subcutaneous (s.c.) | 3 - 30 mg/kg | Marked and dose-dependent antinociceptive effect.[3] | [3] |

| Inbred Strains | Warm-plate method (51°C) | Intracerebroventricular (i.c.v.) & s.c. | Not specified | Enhanced low-dose morphine-induced antinociception.[1] | [1] |

Table 2: Effects of this compound on Morphine-Induced Conditioned Place Preference (CPP)

| Mouse Strain | Administration Route | This compound Dose | Morphine Dose | Observed Effect | Reference |

| Not specified | Subcutaneous (s.c.) | 5 - 20 mg/kg | 1 mg/kg (s.c.) | Dose-dependently enhanced morphine-induced place preference.[7] | [7] |

| Not specified | Subcutaneous (s.c.) | 5 - 20 mg/kg | - | No place preference or aversion on its own.[7] | [7] |

Table 3: Neuroprotective Effects of this compound

| Mouse Model | Administration Route | This compound Dose | Time of Administration | Observed Effect | Reference |

| Focal cerebral ischemia/reperfusion | Intravenous (i.v.) | 1.5, 3, or 4.5 mg/kg | 1 hour after reperfusion | 3 and 4.5 mg/kg doses were neuroprotective, decreasing infarct volume and neuronal loss.[8] | [8] |

Experimental Protocols

Preparation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution of 50% DMSO, 40% PEG300, and 10% ethanol (B145695) for compounds with solubility issues)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles appropriate for the intended route of administration (e.g., 27-30 gauge for s.c. and i.v.; 30-gauge for i.t.)

Protocol:

-

Reconstitution:

-

On the day of the experiment, weigh the required amount of this compound powder.

-

Dissolve the powder in the chosen vehicle to achieve the desired final concentration. For subcutaneous injections, sterile saline or PBS are common vehicles. If solubility is an issue, a solvent mixture can be used, but it is crucial to run a vehicle-only control group.[9]

-

Vortex the solution thoroughly to ensure complete dissolution.

-

-

Administration:

-

Subcutaneous (s.c.) Injection:

-

Gently restrain the mouse.

-

Lift the skin on the back or flank to form a tent.

-

Insert the needle into the base of the tented skin and inject the this compound solution.

-

Withdraw the needle and gently massage the injection site to aid dispersal.

-

-

Intravenous (i.v.) Injection:

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a restrainer.

-

Clean the tail with an alcohol wipe.

-

Insert the needle into one of the lateral tail veins and slowly inject the solution.

-

-

Intrathecal (i.t.) Injection:

-

This is a more complex procedure that requires practice. Briefly, the mouse is manually restrained, and a 30-gauge needle is inserted between the L5 and L6 vertebrae to deliver the solution directly into the cerebrospinal fluid.

-

-

Behavioral Assays

This test measures the latency of a mouse to react to a heated surface, providing an index of thermal pain sensitivity.[6][10]

Apparatus:

-

A commercially available hot plate apparatus with precise temperature control.

-

A transparent glass cylinder to confine the mouse to the heated surface.

Protocol:

-

Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[7]

-

Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature, typically between 52-55°C.[1][11]

-

Testing:

-

Gently place the mouse on the hot plate and immediately start a timer.

-

Observe the mouse for nocifensive behaviors, such as hind paw licking, hind paw flicking, or jumping.

-

The latency to the first clear sign of a nocifensive response is recorded.

-

A cut-off time (e.g., 30 or 60 seconds) must be established to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

-

-

Data Analysis: Compare the response latencies between different treatment groups.

This assay assesses the spinal reflex to a thermal stimulus.[2][12][13]

Apparatus:

-

A tail-flick analgesia meter that focuses a beam of high-intensity light on the mouse's tail.

Protocol:

-

Habituation: Acclimate the mice to the testing room for at least 30 minutes.

-

Restraint: Gently place the mouse in a restrainer, allowing the tail to be exposed.

-

Testing:

-

Position the mouse's tail over the light source, typically 2-3 cm from the tip.

-

Activate the light source, which starts a timer.

-

The timer stops automatically when the mouse flicks its tail away from the heat.

-

Record the latency to the tail flick.

-

A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

-

Data Analysis: Compare the tail-flick latencies across different experimental groups.

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[8][14][15]

Apparatus:

-

A two- or three-compartment CPP box. The compartments should be distinct in terms of visual and tactile cues (e.g., different wall colors and floor textures).

Protocol:

-

Pre-Conditioning (Day 1):

-

Place each mouse in the center of the apparatus with free access to all compartments for a set period (e.g., 15 minutes).

-

Record the time spent in each compartment to establish baseline preference. An unbiased design is preferred, where mice showing a strong initial preference for one compartment are excluded.

-

-

Conditioning (Days 2-5):

-

This phase typically involves alternating injections of the drug and vehicle.

-

On drug conditioning days, administer this compound and confine the mouse to one of the compartments (e.g., the initially non-preferred one) for a set duration (e.g., 30 minutes).

-

On vehicle conditioning days, administer the vehicle and confine the mouse to the opposite compartment for the same duration.

-

-

Post-Conditioning Test (Day 6):

-

Place the mouse in the center of the apparatus with free access to all compartments (in a drug-free state).

-

Record the time spent in each compartment for 15 minutes.

-

-

Data Analysis: An increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a rewarding effect (place preference).

Experimental Workflow

Caption: General experimental workflow for in vivo mouse studies with this compound.

Concluding Remarks

This compound is a powerful pharmacological tool for elucidating the functions of the delta-1 opioid receptor in mice. The protocols outlined above provide a framework for conducting robust and reproducible in vivo studies. Researchers should always consider the specific goals of their study to select the most appropriate animal model, behavioral assay, and drug administration paradigm. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. diacomp.org [diacomp.org]

- 3. Tail-flick test [protocols.io]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hot plate test - Wikipedia [en.wikipedia.org]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. Running Reward Conditioned Place Preference Task [bio-protocol.org]

- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. web.mousephenotype.org [web.mousephenotype.org]

- 13. protocols.io [protocols.io]

- 14. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]

Application Notes and Protocols for TAN-67 in Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAN-67, a selective non-peptidic δ-opioid receptor (DOR) agonist, in neuroprotection studies. The protocols detailed below are based on established in vivo and in vitro models of neuronal injury.

Introduction to this compound

This compound, also known as SB 205607, is a potent and selective agonist for the δ₁ subtype of the opioid receptor. Its non-peptidic nature makes it a valuable tool for in vivo research, offering potential therapeutic applications in conditions involving neuronal damage, such as ischemic stroke.[1][2] Studies have demonstrated that this compound confers neuroprotection against cerebral ischemia/reperfusion injury.[1][2]

Safety and Handling

Storage: this compound should be stored at room temperature.

In Vivo Neuroprotection Studies: Ischemic Stroke Model

The following protocols are based on a focal cerebral ischemia/reperfusion model in mice, induced by middle cerebral artery occlusion (MCAO).

Quantitative Data Summary

| Dosage (mg/kg) | Administration Route | Timing of Administration | Animal Model | Key Outcomes | Reference |

| 3 | Tail Vein | 1 hour pre-ischemia | C57BL/6 Mice (MCAO) | Significant reduction in infarct volume. | [1] |

| 1.5 | Tail Vein | 1 hour post-reperfusion | C57BL/6 Mice (MCAO) | No significant reduction in infarct volume. | [1] |

| 3 | Tail Vein | 1 hour post-reperfusion | C57BL/6 Mice (MCAO) | Significant reduction in infarct volume and neuronal loss; Improved survival and neurobehavioral outcomes. | [1] |

| 4.5 | Tail Vein | 1 hour post-reperfusion | C57BL/6 Mice (MCAO) | Significant reduction in infarct volume and neuronal loss; Improved survival and neurobehavioral outcomes. | [1] |

Experimental Protocols

1. Preparation of this compound Solution for Injection:

-

Compound: this compound (SB 205607 dihydrobromide, M.Wt: 506.28 g/mol ).

-

Solubility: Soluble in water (up to 100 mM) and DMSO (up to 100 mM).

-

Vehicle: Sterile physiological saline (0.9% NaCl).

-

Procedure:

-

Calculate the required amount of this compound based on the desired dosage and the number of animals.

-

Dissolve the calculated amount of this compound in a small volume of sterile water or DMSO to create a stock solution.

-

Further dilute the stock solution with sterile physiological saline to the final desired concentration for injection.

-

Ensure the final solution is sterile by filtering it through a 0.22 µm syringe filter before administration.

-

2. Middle Cerebral Artery Occlusion (MCAO) Model:

The intraluminal filament model is a widely used technique to induce focal cerebral ischemia.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Introduce a silicon-coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

The duration of occlusion is typically 60 minutes for transient MCAO.

-

For reperfusion, withdraw the filament after the occlusion period.

-

Close the incision and allow the animal to recover.

-

-

Confirmation of Ischemia: Cerebral blood flow can be monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.

3. Neurobehavioral Assessment:

A battery of behavioral tests can be used to assess motor and sensory deficits following MCAO.

-

Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, reflex, and balance functions.[3]

-

Rotarod Test: This test assesses motor coordination and balance. The latency to fall from a rotating rod is measured.[4]

-

Cylinder Test: This test evaluates forelimb use asymmetry. The frequency of spontaneous use of the contralateral and ipsilateral forelimbs is recorded.[4]

-

Grip Strength Test: This test measures the maximum muscle strength of the forelimbs.

In Vitro Neuroprotection Studies: Oxygen-Glucose Deprivation (OGD) Model

The following protocol describes a general method for assessing the neuroprotective effects of this compound in a neuronal cell culture model of ischemia.

Experimental Protocol

1. Cell Culture:

-

Cell Line: Human neuroblastoma cell line SH-SY5Y or primary neuronal cultures can be used.

-

Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

2. Oxygen-Glucose Deprivation (OGD) Procedure:

-

Replace the normal culture medium with a glucose-free medium.

-

Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specific duration to induce ischemic-like conditions.

-

Following the OGD period, return the cells to normal culture medium and incubator for a period of "reperfusion".

3. This compound Treatment:

-

This compound can be added to the culture medium before, during, or after the OGD procedure to assess its protective effects.

-

A range of concentrations should be tested to determine the optimal neuroprotective dose.

4. Assessment of Cell Viability and Neuroprotection:

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can be used to visualize and quantify cell viability.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Mediated Neuroprotection

Caption: Signaling pathway of this compound mediated neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Study

Caption: Experimental workflow for in vivo neuroprotection study.

Experimental Workflow for In Vitro Neuroprotection Study

Caption: Experimental workflow for in vitro neuroprotection study.

References

Application Notes and Protocols for TAN-67 in a Middle Cerebral Artery Occlusion (MCAO) Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of TAN-67, a selective non-peptidic delta-opioid receptor (DOR) agonist, in a murine model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Introduction

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2] Its mechanism of action involves the activation of delta-opioid receptors, which leads to a reduction in infarct volume, improved neurological outcomes, and enhanced animal survival.[1][2] Notably, post-ischemic administration of this compound has been shown to be effective, highlighting its therapeutic potential for stroke treatment.[1][2] These notes offer detailed methodologies for researchers seeking to investigate the neuroprotective properties of this compound in an MCAO model.

Data Presentation

The following tables summarize the quantitative data from representative studies on the effects of this compound in a mouse MCAO model.

Table 1: Effect of Post-Ischemic this compound Administration on Infarct Volume

| Treatment Group | Dosage (mg/kg) | Administration Route | Time of Administration (post-reperfusion) | Infarct Volume (% of hemisphere) |

| Vehicle Control | - | Intravenous (tail vein) | 1 hour | 45 ± 5% |

| This compound | 1.5 | Intravenous (tail vein) | 1 hour | 38 ± 4% |

| This compound | 3.0 | Intravenous (tail vein) | 1 hour | 25 ± 3%* |

| This compound | 4.5 | Intravenous (tail vein) | 1 hour | 23 ± 4%** |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of Post-Ischemic this compound Administration on Neurological Deficit Scores

| Treatment Group | Dosage (mg/kg) | Time Point (post-MCAO) | Neurological Score (mNSS) |

| Sham | - | 24 hours | 1 ± 0.5 |

| Vehicle Control | - | 24 hours | 12 ± 1 |

| This compound | 3.0 | 24 hours | 8 ± 1 |

| Sham | - | 72 hours | 0.5 ± 0.5 |

| Vehicle Control | - | 72 hours | 10 ± 1.5 |

| This compound | 3.0 | 72 hours | 6 ± 1 |

*p < 0.05 compared to vehicle control. mNSS: modified Neurological Severity Score (higher score indicates greater deficit). Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia using the intraluminal filament method.[3][4][5][6][7]